molecular formula C4H8N2O4S B129380 Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) CAS No. 153028-12-7

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI)

Cat. No.: B129380
CAS No.: 153028-12-7
M. Wt: 180.19 g/mol
InChI Key: HDDCJHUNDSQFFE-UHFFFAOYSA-N
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Description

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI): is a heterocyclic organic compound with the molecular formula C4H8N2O4S. It is primarily used in research and experimental applications . This compound is known for its unique structure, which includes both carbamic acid and sulfonyl functional groups, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) typically involves the reaction of carbamic acid derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and carbamic acid functional groups into molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The carbamic acid group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • Carbamic acid, (aminosulfonyl)-, methyl ester
  • Carbamic acid, (aminosulfonyl)-, ethyl ester
  • Carbamic acid, (aminosulfonyl)-, phenyl ester

Uniqueness: Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) is unique due to its propenyl ester group, which provides additional reactivity and versatility in chemical reactions compared to its methyl, ethyl, or phenyl counterparts. This makes it particularly valuable in synthetic chemistry and research applications.

Biological Activity

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) is a heterocyclic organic compound with the molecular formula C4H8N2O4S. This compound is primarily utilized in research and experimental applications due to its potential biological activity and interactions with various biomolecules. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for synthetic chemistry and pharmaceutical development.

The biological activity of carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) is largely attributed to its ability to interact with enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the carbamic acid moiety can engage in hydrogen bonding and other non-covalent interactions that influence the compound's overall biological activity.

Experimental Studies

Research has indicated that carbamic acid derivatives exhibit various biological effects, including:

  • Enzyme Inhibition : Some studies have reported that carbamic acid compounds can inhibit specific enzymes involved in metabolic processes. For example, compounds with sulfonamide linkages have been shown to inhibit histone deacetylase (HDAC) activity, which is crucial for regulating gene expression .
  • Antimicrobial Activity : There is ongoing exploration into the antimicrobial properties of carbamic acid derivatives. Preliminary findings suggest that these compounds may possess activity against certain bacterial strains.

Case Studies

  • Toxicological Assessment : A study on the toxicity of related carbamic acid compounds indicated low acute toxicity levels in animal models. The median lethal dose (LD50) for similar compounds was reported to be greater than 2000 mg/kg in rats, suggesting a favorable safety profile for potential therapeutic applications .
  • Pharmacokinetics : In vivo studies demonstrated that following administration in rats, the concentration of related compounds peaked within 15-40 minutes, with significant excretion occurring through urine. This pharmacokinetic profile is essential for understanding dosing regimens in potential therapeutic applications .

Comparative Analysis

To better understand the uniqueness of carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI), a comparison with similar compounds can be made:

Compound NameStructure TypeBiological Activity
Carbamic acid, (aminosulfonyl)-methyl esterMethyl esterModerate enzyme inhibition
Carbamic acid, (aminosulfonyl)-ethyl esterEthyl esterAntimicrobial properties
Carbamic acid, (aminosulfonyl)-2-propenyl esterPropenyl esterPotential HDAC inhibitor

The propenyl ester group in carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) provides additional reactivity and versatility compared to its methyl and ethyl counterparts. This structural feature enhances its potential utility in synthetic chemistry and biological applications.

Properties

IUPAC Name

prop-2-enyl N-sulfamoylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4S/c1-2-3-10-4(7)6-11(5,8)9/h2H,1,3H2,(H,6,7)(H2,5,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDCJHUNDSQFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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